3-Aminotetrahydrofuran

Description

Significance as a Versatile Chiral Building Block and Heterocyclic Scaffold

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif found in a vast array of approved drugs and natural products. mdpi.com The incorporation of an amino group at the 3-position transforms this simple heterocycle into a highly versatile chiral building block. chemimpex.comcymitquimica.com This versatility stems from the presence of two key functional groups—the cyclic ether and the primary amine—which allow for a wide range of chemical modifications. cymitquimica.com

In medicinal chemistry, the 3-aminotetrahydrofuran (B1273345) scaffold is highly sought after for the construction of novel therapeutic agents. mdpi.comjmchemsci.comnih.gov Its ability to serve as a framework for diverse molecular architectures is crucial in drug discovery. chemimpex.comnih.gov The specific stereochemistry of chiral this compound is particularly important, as the biological activity of pharmaceuticals often depends on the precise three-dimensional arrangement of their atoms. Enantiomerically pure forms, such as (R)- and (S)-3-aminotetrahydrofuran, are essential for developing drugs that interact specifically with biological targets like enzymes and receptors, thereby enhancing efficacy and reducing potential side effects. cymitquimica.com

The compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including antiviral and anticancer agents, as well as compounds targeting neurological disorders. chemimpex.com For instance, derivatives have been used to create potent HIV-1 protease inhibitors and kappa-opioid receptor antagonists. researchgate.net The THF moiety can also enhance properties like DNA binding affinity in synthetic molecules like peptide nucleic acids (PNAs). smolecule.com

Beyond pharmaceuticals, this compound finds application in materials science for producing specialty polymers and in biochemistry for bioconjugation, where it acts as a linker to attach biomolecules. chemimpex.com

Stereochemical Aspects and Conformational Influences on Reactivity

The tetrahydrofuran ring is not planar and exists in various puckered conformations, typically described as envelope (E) and twist (T) forms. The position of the amino group and other substituents significantly influences the conformational preference of the ring, which in turn dictates the molecule's reactivity. nih.gov

Studies on substituted tetrahydrofurans have shown that the stereoselectivity of reactions is heavily influenced by the ring's conformation. For example, in nucleophilic substitution reactions on tetrahydrofuran acetals, the presence and orientation of adjacent substituents can direct the incoming nucleophile to a specific face of the molecule. acs.org Hyperconjugative and inductive effects from substituents can stabilize or destabilize oxocarbenium ion intermediates, thereby controlling the stereochemical outcome of the reaction. acs.org In reactions involving the formation of the THF ring, such as intramolecular cyclizations, the stereochemistry of the acyclic precursor can determine the relative configuration of the final product. nih.gov The stereospecificity of these reactions is fundamental to creating enantiomerically pure products. acs.org

Historical Development of Synthetic Approaches to the Tetrahydrofuran Amine Core

The synthesis of this compound and its derivatives has evolved significantly over time, driven by the increasing demand for these scaffolds in drug discovery. acs.orgsmolecule.com

Early methods often resulted in racemic mixtures, which then required resolution to separate the desired enantiomer. A classical approach involved the conversion of 3-hydroxytetrahydrofuran (B147095) to an amine via a sequence of protection, substitution (e.g., Mitsunobu reaction with an azide), and reduction steps. Another route started from 3-tetrahydrofurancarboxylic acid, converting it to an amine via intermediates like acyl azides. google.com

The need for enantiomerically pure compounds spurred the development of asymmetric synthetic strategies. These modern approaches often employ chiral starting materials from the "chiral pool," such as amino acids or sugars. researchgate.netsmolecule.comgoogle.com For example, syntheses starting from L-aspartic acid or L-methionine have been developed to produce (S)-3-aminotetrahydrofuran hydrochloride on a large scale without the need for chromatography. researchgate.netgoogle.com Similarly, 2-deoxy-D-ribose has been used as a starting material for sugar-derived aminotetrahydrofuran carboxylic acids. researchgate.net

More recently, catalytic methods have gained prominence. Transition-metal catalyzed reactions, such as palladium-catalyzed amination and gold-catalyzed cyclization of aminopentynols, offer efficient routes to substituted 3-aminotetrahydrofurans. acs.orgresearchgate.net Biocatalysis, using enzymes like transaminases, represents a green and highly selective alternative for producing chiral amines. tudelft.nlunibe.ch For instance, the (S)-selective transaminase from Halomonas elongata has been explored for the synthesis of this compound, demonstrating how enzymatic conditions can be tuned to influence enantioselectivity. tudelft.nl These advanced methods provide greater control over stereochemistry and offer more efficient and scalable pathways to this important class of compounds. jmchemsci.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | nih.govnih.govsigmaaldrich.com |

| Molecular Weight | 87.12 g/mol | nih.govnih.govsigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.012 g/mL at 25 °C | sigmaaldrich.com |

| XLogP3 | -0.7 | nih.govnih.gov |

| Refractive Index | n20/D 1.458 | sigmaaldrich.com |

Table 2: Comparison of Selected Synthetic Routes to Chiral this compound

| Starting Material | Synthetic Strategy | Key Features | Reference |

| L-Aspartic Acid | Chiral Pool Synthesis | Cheap starting material, no chromatography needed, scalable. | researchgate.netgoogle.com |

| (R)-3-Hydroxytetrahydrofuran | Functional Group Interconversion | Involves Mitsunobu reaction and reduction; ensures stereochemical inversion. | |

| 3-Aminopent-4-yn-1-ols | Gold-Catalyzed Cyclization | Modern catalytic method, proceeds under mild conditions. | researchgate.net |

| Tetrahydrofuran-3-one | Biocatalytic Asymmetric Amination | Green chemistry approach, uses transaminase enzymes. | tudelft.nl |

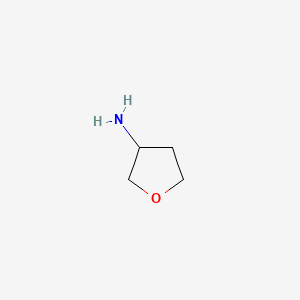

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909029 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-79-2, 88675-24-5 | |

| Record name | Oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminotetrahydrofuran and Its Derivatives

Strategies for Racemic Synthesis of 3-Aminotetrahydrofuran (B1273345)

Racemic this compound can be efficiently prepared through several key synthetic strategies, including the formation of the tetrahydrofuran (B95107) ring followed by amination, or the modification of a pre-formed tetrahydrofuran ring.

Ring-Closing Reactions for Tetrahydrofuran Formation with Subsequent Amination

One fundamental approach to racemic this compound involves first constructing the tetrahydrofuran ring, which is then functionalized with an amino group. A common precursor for the ring system is 3-hydroxytetrahydrofuran (B147095). This intermediate can be synthesized via the acid-catalyzed cyclization and dehydration of butane-1,2,4-triol. For instance, heating butane-1,2,4-triol with an acid catalyst such as p-toluenesulfonic acid effectively yields 3-hydroxytetrahydrofuran google.comorgsyn.org.

Once 3-hydroxytetrahydrofuran is obtained, the hydroxyl group can be converted to an amino group. This transformation is typically achieved through a two-step sequence involving the activation of the alcohol, followed by nucleophilic substitution with an amine surrogate and subsequent reduction. A standard method involves converting the hydroxyl group to a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate is then treated with an azide (B81097) source, like sodium azide, to form 3-azidotetrahydrofuran via an SN2 reaction. The final step is the reduction of the azide to the primary amine, commonly accomplished by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, to afford racemic this compound google.com.

Functional Group Interconversions on Pre-formed Tetrahydrofuran Rings

An alternative and widely used strategy begins with a pre-formed tetrahydrofuran ring bearing a functional group at the 3-position that can be readily converted into an amine.

Reductive Amination of Tetrahydrofuran-3-one: A highly efficient method is the reductive amination of tetrahydrofuran-3-one. This reaction involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia itself or an ammonium (B1175870) salt) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Various reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. This one-pot procedure is often favored for its operational simplicity and good yields. For example, 3-aminomethyl tetrahydrofuran is prepared by the reductive amination of 3-formyltetrahydrofuran using a hydroxyapatite-supported nickel catalyst with ammonia and hydrogen.

Conversion from 3-Hydroxytetrahydrofuran: As mentioned previously, racemic 3-hydroxytetrahydrofuran is a key intermediate wikipedia.org. The conversion of its hydroxyl group to an amino group is a classic example of functional group interconversion. The Mitsunobu reaction offers a direct route, where the alcohol is treated with a nitrogen nucleophile (e.g., phthalimide (B116566) or hydrazoic acid) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). If phthalimide is used, a subsequent deprotection step is required to release the primary amine. Using hydrazoic acid (generated in situ from sodium azide) provides the azide, which is then reduced to the amine. This reaction typically proceeds with inversion of stereochemistry, which is a key consideration in asymmetric synthesis but irrelevant for racemic preparations.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. While specific MCRs yielding this compound directly are not extensively documented, [3+2] cycloaddition and annulation reactions represent a plausible approach to the core structure nih.gov.

A hypothetical MCR could involve the reaction of a three-atom component, such as an allylsilane, with a carbonyl compound and a nitrogen source. For example, a [3+2] annulation between an allylsilane and an aldehyde can generate a substituted tetrahydrofuran ring nih.gov. Incorporating a nitrogen-containing component into such a reaction could potentially lead to the formation of the this compound skeleton in a highly convergent manner. These strategies are at the forefront of synthetic methodology and offer potential for future innovations in the synthesis of this and related heterocyclic amines.

Enantioselective Synthesis of Chiral this compound

Accessing enantiomerically pure this compound is crucial for its application in chiral pharmaceuticals. The main strategies to achieve this are chiral pool synthesis, which utilizes naturally occurring chiral molecules, and asymmetric catalysis.

Chiral Pool Synthesis Utilizing Natural Product Precursors

The chiral pool provides access to enantiomerically pure starting materials that can be converted into the target molecule, preserving the initial stereochemistry. Natural amino acids have proven to be particularly effective precursors.

L-Aspartic Acid and L-Methionine: Efficient and scalable syntheses of (S)-3-aminotetrahydrofuran hydrochloride have been developed starting from the natural amino acids L-aspartic acid or L-methionine researchgate.net. A process starting with L-aspartic acid involves a six-step sequence of acylation, esterification, reduction, cyclization, hydrolysis, and salt formation. This method is advantageous due to the low cost of the starting material and its suitability for industrial-scale production.

L-Serine: L-serine is another logical chiral precursor. A plausible synthetic route involves protecting the amine and acid functionalities, followed by reduction of the carboxylic acid to a primary alcohol. This yields a protected butane-1,2,4-triol derivative. The 1- and 4-hydroxyl groups can then undergo a cyclization reaction to form the tetrahydrofuran ring. The remaining hydroxyl group at the 3-position, which originates from the serine side chain, can then be converted to an amino group with inversion of configuration using a Mitsunobu reaction with a nitrogen nucleophile like diphenylphosphoryl azide (DPPA), followed by reduction of the resulting azide.

D-Ribose: Carbohydrates are another valuable source of chirality. A synthesis of aminopolyol tetrahydrofuran derivatives from D-ribose has been demonstrated nih.gov. The process involves converting D-ribose into a cyclic aldehyde over three steps. This aldehyde can then be transformed into the corresponding amine via enzymatic amination with transaminases, showcasing a chemoenzymatic approach from the chiral pool nih.gov.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One of the most effective methods for the asymmetric synthesis of this compound is through the bio-catalyzed reductive amination of the prochiral ketone, tetrahydrofuran-3-one. The use of transaminase (TAm) enzymes has been particularly successful. For instance, a (S)-selective transaminase from Halomonas elongata (HEwT) can catalyze the amination of tetrahydrofuran-3-one to produce (S)-3-aminotetrahydrofuran with high enantiomeric excess. The enantiopreference of this enzyme can be influenced by reaction conditions.

Below is a table summarizing the results of the enzymatic amination under different conditions.

Table 1: Influence of Reaction Conditions on the Enantioselectivity of HEwT-catalyzed amination of Tetrahydrofuran-3-one

| Substrate Loading (mM) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| 10 | (S)-α-Methylbenzylamine | 49 | >99 | S |

| 50 | (S)-α-Methylbenzylamine | 48 | 94 | S |

| 100 | (S)-α-Methylbenzylamine | 40 | 70 | R |

This interactive table is based on data presented in studies on transaminase-catalyzed synthesis of chiral amines.

Another potential strategy is the kinetic resolution of racemic this compound. In this process, a chiral catalyst or enzyme selectively reacts with one enantiomer of the racemate faster than the other, allowing for the separation of the unreacted, enantiomerically enriched amine from the derivatized product. Lipases are commonly used for the enzymatic kinetic resolution of amines via acylation.

Development of Novel and Scalable Synthetic Routes

The transition from laboratory-scale synthesis to industrial production requires the development of routes that are not only efficient and selective but also cost-effective, safe, and scalable. Research in this area focuses on minimizing complex purification steps, using readily available starting materials, and ensuring process safety.

For industrial applications, synthetic routes that avoid chromatographic purification are highly desirable. researchgate.net An efficient, scalable synthesis of (S)-3-aminotetrahydrofuran hydrochloride has been developed starting from readily available natural amino acids like L-aspartic acid or L-methionine. researchgate.net This process is advantageous as it involves no chromatography and can be readily performed on a large scale. researchgate.net

Patents also provide insight into industrially relevant processes. One patented method for preparing (R)-3-aminotetrahydrofuran involves a two-step process starting from (R)-3-hydroxytetrahydrofuran. google.com The process first converts the hydroxyl group into an amide, followed by a Hofmann rearrangement to yield the final amine. google.com Such routes are designed with scalability in mind, although they may involve hazardous reagents like sodium azide, prompting the search for safer alternatives. Another approach involves synthesizing the target compound from (S)-3-hydroxytetrahydrofuran via tosyl esterification, azide substitution, and subsequent reduction. google.com These developments are critical for ensuring a reliable and economical supply of this compound for pharmaceutical manufacturing.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable and environmentally benign chemical processes has spurred the development of green chemistry approaches for the synthesis of this compound and its derivatives. These methodologies aim to minimize waste, reduce the use of hazardous reagents, and utilize renewable resources and energy-efficient processes. Key strategies include biocatalysis and the use of heterogeneous catalysts for reductive amination, offering greener alternatives to traditional synthetic routes.

Biocatalytic Synthesis via Transamination

One of the most promising green approaches for the synthesis of chiral this compound is the use of transaminase (TA) enzymes. Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate, in this case, tetrahydrofuran-3-one, to produce the corresponding chiral amine. This biocatalytic method offers high enantioselectivity under mild reaction conditions, avoiding the need for harsh chemicals and protecting group strategies often employed in conventional synthesis.

Researchers have successfully employed transaminases for the asymmetric synthesis of this compound from tetrahydrofuran-3-one. For instance, the (S)-selective transaminase from Halomonas elongata (HEwT) has been utilized for this conversion. Interestingly, the enantiopreference of this enzyme was found to be dependent on the reaction conditions, with variations in enantiomeric excess (ee) observed between batch and continuous flow processes researchgate.net.

Another study investigated the use of an (R)-selective transaminase from Thermomyces stellatus for the synthesis of (R)-3-aminotetrahydrofuran. While this particular enzyme showed a preference for producing (S)-3-aminotetrahydrofuran, the study highlights the potential of screening diverse transaminases to access different enantiomers of the target molecule researchgate.net. The enantiomeric purity of the resulting this compound can be precisely determined using analytical techniques such as reverse-phase HPLC with a chiral column researchgate.net.

The table below summarizes key findings from studies on the transaminase-mediated synthesis of this compound.

| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Halomonas elongata (HEwT) | Tetrahydrofuran-3-one | (S)-α-Methylbenzylamine | (S)-3-Aminotetrahydrofuran | Variable | Variable (dependent on conditions) | researchgate.net |

| Thermomyces stellatus | Tetrahydrofuran-3-one | (R)-α-Methylbenzylamine | (S)-3-Aminotetrahydrofuran | - | ca. 20% (for S-enantiomer) | researchgate.net |

Data presented is indicative of the studies and may not represent optimized conditions.

Reductive Amination with Heterogeneous Catalysts

Catalytic reductive amination represents another significant green chemistry approach for the synthesis of this compound and its derivatives. This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent, typically hydrogen, and a heterogeneous catalyst. This approach is highly atom-economical and avoids the use of stoichiometric and often hazardous reducing agents.

Studies on the reductive amination of furan-derived ketones to tetrahydrofuran (THF)-derived amines have demonstrated the feasibility of this strategy. For example, a simple and highly efficient system using a Pd/Al2O3 catalyst has been developed for the transformation of furan-derived ketones into THF-derived amines with ammonia as the nitrogen source and molecular hydrogen as the reducing agent, achieving yields of up to 98% scispace.com. This suggests a viable pathway for the synthesis of this compound from tetrahydrofuran-3-one, which can be derived from biomass.

Furthermore, a patented process describes a green and scalable method for the preparation of 3-aminomethyltetrahydrofuran, an important intermediate for the insecticide dinotefuran. This process involves the reductive amination of 3-formyltetrahydrofuran google.com. While this produces a derivative, it underscores the industrial applicability of reductive amination for producing amino-functionalized tetrahydrofurans.

The advantages of these sustainable and green chemistry approaches are numerous. Biocatalysis offers unparalleled stereoselectivity, while catalytic reductive amination provides a highly efficient and atom-economical route. Both methods have the potential to utilize renewable feedstocks, contributing to a more sustainable chemical industry. The development of these methodologies is crucial for the environmentally responsible production of this compound and other valuable chemical intermediates.

Reactivity and Chemical Transformations of the 3 Aminotetrahydrofuran Moiety

Reactions Involving the Amine Functionality

The primary amine group in 3-aminotetrahydrofuran (B1273345) is a potent nucleophile and readily participates in a variety of bond-forming reactions.

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, and this compound serves as an excellent substrate for these transformations.

Amidation: this compound reacts with activated carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. This reaction is fundamental in the synthesis of numerous biologically active compounds google.comsioc-journal.cnlibretexts.org. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent .

Reaction with Acyl Chlorides: In a typical procedure, an acyl chloride is added to a solution of this compound in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

Sulfonamidation: Similarly, sulfonamides can be readily prepared by reacting this compound with sulfonyl chlorides in the presence of a base frontiersrj.comgoogleapis.comresearchgate.net. This reaction, known as the Hinsberg test for amines, is a reliable method for the synthesis of sulfonamides, which are an important class of therapeutic agents frontiersrj.com. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

| Reagent Type | General Structure | Product |

| Acyl Chloride | R-COCl | N-(tetrahydrofuran-3-yl)amide |

| Carboxylic Acid | R-COOH | N-(tetrahydrofuran-3-yl)amide |

| Sulfonyl Chloride | R-SO2Cl | N-(tetrahydrofuran-3-yl)sulfonamide |

The nitrogen atom of this compound can be functionalized through alkylation to introduce various alkyl or aryl groups.

Direct Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination wikipedia.orgorganic-chemistry.orglibretexts.org. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine in the case of a secondary amine) wikipedia.orglibretexts.org. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent wikipedia.orgorganic-chemistry.org.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) wikipedia.orgorganic-chemistry.org. The choice of reducing agent is crucial for the success of the reaction, with sodium cyanoborohydride and sodium triacetoxyborohydride being particularly effective as they are less reactive towards the starting carbonyl compound under neutral or mildly acidic conditions wikipedia.org.

The reaction proceeds as follows:

Imine Formation: The amine nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (imine).

Reduction: A hydride reagent then reduces the imine to the corresponding amine.

This strategy allows for the introduction of a wide variety of substituents onto the amine nitrogen in a controlled manner nih.govresearchgate.netresearchgate.netrsc.orgscispace.comliv.ac.uk.

The nucleophilic amine of this compound can react with various electrophilic reagents to form urea, thiourea, and guanidine (B92328) derivatives, which are prevalent motifs in pharmacologically active molecules.

Urea Formation: Ureas are typically synthesized by the reaction of this compound with an isocyanate beilstein-journals.orgcommonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the N,N'-disubstituted urea. Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to first form a carbamoyl (B1232498) chloride or an activated carbamate (B1207046), which then reacts with another amine commonorganicchemistry.comasianpubs.org.

Thiourea Formation: The synthesis of thioureas follows a similar pathway, where this compound is reacted with an isothiocyanate chemrxiv.orgbohrium.comnih.govresearchgate.netdatapdf.com. The amine attacks the central carbon atom of the isothiocyanate, which is activated by the electron-withdrawing sulfur atom.

Guanidine Formation: Guanidine derivatives can be prepared by reacting this compound with a guanylating agent. Common guanylating reagents include cyanamide, O-methylisourea, or pyrazole-1-carboxamidine. The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the guanylating agent, followed by the elimination of a leaving group.

| Derivative | Reagent | General Structure of Reagent |

| Urea | Isocyanate | R-N=C=O |

| Thiourea | Isothiocyanate | R-N=C=S |

| Guanidine | Guanylating Agent | e.g., H2N-CN |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases masterorganicchemistry.comlumenlearning.comyoutube.comyoutube.comlibretexts.org.

Imine Formation: The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.comlumenlearning.comlibretexts.org. The general mechanism proceeds through a carbinolamine intermediate libretexts.org. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

These imine intermediates are not just stable final products but can also serve as versatile intermediates for further transformations. For example, they can be reduced to secondary amines as seen in reductive amination, or they can be attacked by nucleophiles at the imine carbon.

Enamine Formation: Enamine formation requires a secondary amine. Therefore, if the nitrogen of this compound is first mono-alkylated to a secondary amine, it can then react with an enolizable aldehyde or ketone to form an enamine researchgate.netlibretexts.orgorganic-chemistry.org. Enamines are useful synthetic intermediates, acting as nucleophiles at the α-carbon in reactions such as alkylations and acylations libretexts.orgdnrcollege.org.

| Reactant | Product | Key Feature |

| Aldehyde/Ketone | Imine | C=N double bond |

| Enolizable Aldehyde/Ketone (with N-alkylated this compound) | Enamine | C=C-N moiety |

Functionalization of the Tetrahydrofuran (B95107) Ring System

While the amine functionality is the primary site of reactivity, the tetrahydrofuran ring itself can undergo certain transformations, although it is generally less reactive than the amine.

The saturated nature of the tetrahydrofuran ring makes it generally unreactive towards electrophilic aromatic substitution-type reactions. However, reactions involving the cleavage of a C-H bond adjacent to the ether oxygen are possible under certain conditions.

Electrophilic Reactions: Radical-mediated reactions can lead to functionalization at the α-carbon (C2 or C5) of the tetrahydrofuran ring. For instance, radical addition of tetrahydrofuran to imines has been reported, suggesting that under radical conditions, a C-H bond on the THF ring can be cleaved to form a reactive intermediate researchgate.net.

Nucleophilic Reactions: The tetrahydrofuran ring is susceptible to ring-opening reactions under strong acidic conditions or in the presence of certain Lewis acids, where a nucleophile attacks one of the carbon atoms adjacent to the ether oxygen. However, these conditions can also affect the amino group, often requiring it to be protected. The presence of the amino group at the 3-position can influence the regioselectivity of such ring-opening reactions.

Further functionalization of the ring often requires the introduction of other functional groups or the use of more advanced synthetic methodologies that can activate the C-H bonds of the THF ring.

Metal-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

The this compound scaffold is a valuable building block in medicinal chemistry, and its utility is greatly expanded by the application of metal-catalyzed cross-coupling reactions to its functionalized derivatives. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse substituents onto the tetrahydrofuran ring or the amino group. mdpi-res.commdpi.com The most prominent among these methods are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, both of which typically employ palladium catalysts. mdpi.comnih.gov

For these reactions to be successful, the this compound moiety must first be appropriately functionalized. This can involve introducing a halide (e.g., Br, I) or a pseudohalide (e.g., triflate, mesylate) onto the tetrahydrofuran ring, making it an electrophilic coupling partner. Alternatively, the ring can be converted into a nucleophilic partner by introducing a boronic acid or boronic ester group.

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, enabling the coupling of the amino group of this compound with aryl, heteroaryl, or vinyl halides/pseudohalides. wikipedia.org Conversely, an N-protected, halogenated this compound can be coupled with a wide range of primary or secondary amines. researchgate.net The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, with sterically hindered, electron-rich ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or pseudohalide. mdpi-res.com A halogenated this compound derivative can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce new carbon-based substituents. This strategy significantly enhances the structural diversity achievable from a common intermediate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.comnih.gov

The table below summarizes typical conditions for these cross-coupling reactions, which have been broadly applied to heterocyclic systems.

| Reaction Type | Electrophile | Nucleophile | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl-X (X=Br, I, OTf) | This compound | Pd(OAc)2, Pd2(dba)3 | BINAP, RuPhos, BrettPhos | NaOtBu, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF |

| Suzuki-Miyaura Coupling | Halogenated this compound | R-B(OH)2 (R=Aryl, Vinyl) | Pd(PPh3)4, Pd(OAc)2 | SPhos, XPhos, CM-phos | K3PO4, K2CO3, CsF | Dioxane/H2O, Toluene, THF |

Ring-Opening and Ring-Expansion Reactions

While the tetrahydrofuran ring is generally stable, it can undergo ring-opening reactions under specific conditions, often initiated by strong electrophiles or nucleophiles. The presence of the 3-amino group can influence the regioselectivity and feasibility of these transformations. For instance, activation of the ring oxygen by a Lewis acid can make the C-O bonds susceptible to nucleophilic attack. nih.gov N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) has been shown to facilitate THF ring-opening through insertion chemistry. rsc.org

Ring-expansion reactions offer a pathway to larger heterocyclic systems, which can be of significant interest in drug discovery. A classic strategy that can be applied to this compound derivatives is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction sequence typically involves the diazotization of a vicinal amino alcohol. For a derivative of this compound, this would entail:

Conversion of the 3-amino group to a diazonio group using nitrous acid.

Subsequent loss of dinitrogen (N₂) to form a secondary carbocation on the tetrahydrofuran ring.

A 1,2-alkyl shift, where one of the adjacent ring carbons migrates to the carbocation center, resulting in the expansion of the five-membered ring to a six-membered piperidine-based ketone (a tetrahydropyranone).

This rearrangement provides a synthetic route from the tetrahydrofuran core to six-membered heterocyclic systems. wikipedia.org The specific outcome can be influenced by the stereochemistry of the starting material and the reaction conditions.

Construction of Polycyclic and Spirocyclic Systems Incorporating this compound

The this compound moiety serves as a versatile scaffold for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. nih.govrsc.org These rigid, three-dimensional structures are highly sought after in medicinal chemistry as they can present functional groups in well-defined spatial orientations, leading to improved target binding and selectivity.

A powerful strategy for constructing such systems is through intramolecular reactions on suitably bifunctionalized this compound derivatives. For example, an intramolecular Buchwald-Hartwig N-arylation can be employed to forge a new ring and create a spirocyclic center. nih.gov In this approach, the nitrogen of the 3-amino group acts as the nucleophile, and a tethered aryl halide attached to another position of the tetrahydrofuran ring (or a substituent) serves as the electrophile. Palladium catalysis then facilitates the C-N bond formation, closing the ring to form the spirocycle. nih.gov

The table below illustrates a conceptual pathway to a spirocyclic system based on this strategy.

| Starting Material Subtype | Reaction | Product Class | Key Features |

|---|---|---|---|

| This compound with an N-tethered aryl halide | Intramolecular Buchwald-Hartwig Amination | Spiro-oxaza-heterocycles | Creates a spiro center at the C3 position of the THF ring. |

| This compound with a C4-tethered aryl halide | Intramolecular Buchwald-Hartwig Amination | Fused Polycyclic Systems | Forms a new ring fused to the C3 and C4 positions of the THF. |

Derivatization Strategies for Combinatorial Library Generation

Combinatorial chemistry aims to rapidly generate large collections of related compounds (libraries) for high-throughput screening. The this compound core is an excellent scaffold for this purpose due to the synthetic tractability of its amino group, which serves as a key point for diversification.

Derivatization strategies typically focus on exploiting the nucleophilicity of the 3-amino group. A wide array of substituents can be introduced through reactions such as:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides. google.com

Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These straightforward and high-yielding reactions are amenable to parallel synthesis formats, allowing for the creation of thousands of distinct analogs from a common this compound starting material and a collection of diverse building blocks (e.g., carboxylic acids, aldehydes). The resulting libraries can then be screened to identify compounds with desired biological activities. researchgate.net For solid-phase synthesis, the this compound core can be attached to a resin, allowing for the use of excess reagents and simplified purification protocols.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Design

Role as a Chiral Building Block in the Synthesis of Complex Molecules

One of the notable applications of chiral 3-aminotetrahydrofuran (B1273345) derivatives is in the synthesis of HIV protease inhibitors. For instance, the (3S)-tetrahydrofuranyl urethane (B1682113) moiety is a key component in the design of amprenavir (B1666020), where it acts as a potent P2 ligand. nih.gov Further advancements in this area led to the development of darunavir, which features a fused bicyclic bis-tetrahydrofuran (bis-THF) ligand. mdpi.com This critical structural element contributes significantly to darunavir's robust profile against drug-resistant HIV strains. mdpi.com The synthesis of these complex THF-containing ligands often starts from chiral precursors, highlighting the importance of chiral building blocks like this compound derivatives. mdpi.com

Moreover, chiral 4,4-dimethyl tetrahydrofuran (B95107) derivatives, synthesized from commercially available D-(−)/L-(+)-pantolactones, have been utilized as building blocks for creating new analogs of empagliflozin, an anti-diabetic drug, and the aforementioned amprenavir. ncl.res.in The introduction of these modified THF moieties is explored for its potential to beneficially modulate the pharmacokinetic properties and bioactivity of the parent drug molecules. ncl.res.in The synthesis of (S)-3-aminotetrahydrofuran hydrochloride from readily available L-aspartic acid has been reported, providing a scalable route to this important chiral intermediate for industrial applications. google.com

The table below summarizes key complex molecules synthesized using this compound or its derivatives as chiral building blocks.

| Complex Molecule/Analog | Therapeutic Area | Role of this compound Moiety |

| Amprenavir | Antiviral (HIV) | Forms a potent P2 ligand as a (3S)-tetrahydrofuranyl urethane. nih.gov |

| Darunavir | Antiviral (HIV) | Incorporated into a fused bis-tetrahydrofuran ligand critical for activity against resistant strains. mdpi.com |

| Empagliflozin Analogs | Anti-diabetic | Used as a chiral building block to create novel analogs with potentially improved properties. ncl.res.in |

Utilization in the Design and Synthesis of Chiral Scaffolds for Drug Discovery

The tetrahydrofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. nih.gov this compound, with its appended amino group, provides a versatile handle for further chemical elaboration, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery.

The inherent chirality of this compound allows for the synthesis of enantiomerically pure scaffolds, which is of paramount importance in modern drug design to avoid off-target effects and improve therapeutic indices. The constrained nature of the THF ring helps to position appended functional groups in well-defined spatial orientations, facilitating the exploration of chemical space around a biological target.

In the field of HIV therapeutics, the tetrahydrofuran scaffold has proven to be of immense value. The potency-enhancing effect of the 3-(S)-tetrahydrofuranyl urethane in amprenavir underscored the importance of this scaffold. nih.gov This has spurred further research into novel PIs incorporating various substituted and fused THF ring systems. For example, a fused cyclopentane-tetrahydrofuran (Cp-THF) ring system was developed as a P2 ligand for a new series of potent HIV protease inhibitors. nih.gov The significance of the oxygen atom within the THF ring is highlighted by the dramatic loss of antiviral activity when it is replaced by a methylene (B1212753) group, likely due to the loss of a critical hydrogen bond within the P2 site of the protease. nih.gov

Furthermore, substituted this compound-3-carboxylic acid amides have been synthesized in high optical purity for use as potential medicaments, indicating the ongoing interest in this scaffold for developing new therapeutic agents. google.com The synthesis of functionalized tetrahydropyran (B127337) scaffolds, structurally related to tetrahydrofurans, has also been explored for their potential in library synthesis to generate sp³-rich scaffolds for drug discovery. sygnaturediscovery.com

| Drug/Inhibitor Class | Target | Significance of the this compound Scaffold |

| HIV Protease Inhibitors | HIV Protease | Provides a rigid, chiral core that can be elaborated to optimize interactions with the enzyme's active site, particularly the P2 pocket. nih.govmdpi.com |

| Factor Xa Inhibitors | Factor Xa | Substituted this compound-3-carboxylic acid amides have been investigated as potential antithrombotic agents. google.com |

Development of Conformationally Restricted Analogues and Bioisosteres

A key strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of a lead compound is to introduce conformational constraints. researchgate.netsci-hub.se The rigid five-membered ring of this compound makes it an excellent tool for this purpose. By incorporating this moiety into a flexible molecule, the number of accessible conformations is reduced, which can lock the molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. researchgate.net

The tetrahydrofuran ring can also serve as a bioisosteric replacement for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. drughunter.com For example, the THF ring can be used as a constrained isostere for a portion of an alkyl chain or to replace a more metabolically labile group. The incorporation of a thiazolidine, a common proline isostere that is structurally related to this compound, into the P1' site of an HIV protease inhibitor was shown to enhance potency by restricting the molecule's geometry to a favorable conformation. nih.gov

The use of heterocyclic rings as bioisosteric replacements for amide bonds is a common strategy to improve pharmacokinetic properties. drughunter.com While not a direct replacement for the entire amide group, the rigid scaffold of this compound can be used to orient substituents in a manner that mimics the spatial arrangement of functionalities in a peptide, while offering a more stable and less peptidic backbone.

| Application | Rationale | Potential Advantages |

| Conformationally Restricted Analogues | The rigid THF ring reduces the number of accessible conformations of a flexible molecule. researchgate.netsci-hub.se | Increased potency, enhanced selectivity for receptor subtypes, improved metabolic stability. researchgate.net |

| Bioisosteric Replacement | The THF moiety can replace other chemical groups to improve physicochemical or pharmacokinetic properties. nih.govdrughunter.com | Enhanced metabolic stability, improved membrane permeability, favorable conformational restriction. nih.govdrughunter.com |

Application in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov this compound, with its inherent chirality and functional groups suitable for modification, is an attractive building block for the synthesis of novel chiral ligands. The combination of a nitrogen atom and the potential to introduce phosphorus-containing groups allows for the creation of P,N-ligands, which have shown great promise in a variety of metal-catalyzed reactions. nih.gov

The stereogenic center of this compound can effectively transmit chiral information to the metal center of a catalyst, thereby influencing the stereochemical outcome of the reaction. The rigid THF backbone helps to create a well-defined chiral pocket around the metal, which can lead to high levels of enantioselectivity.

While specific examples of ligands derived directly from this compound are not extensively detailed in the provided search results, the principles of chiral ligand design strongly support its potential in this area. For instance, phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline (B21484) ring with a phosphine (B1218219) group, are highly effective in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov Similarly, a chiral ligand could be constructed by converting the amino group of this compound into a part of a coordinating heterocycle and introducing a phosphine moiety elsewhere on the molecule. Threonine-derived P-stereogenic phosphinooxazoline iridium catalysts have been successfully used in the asymmetric hydrogenation of challenging substrates like N-Boc-2,3-diarylallyl amines. ub.edu This demonstrates the utility of chiral amino-functionalized building blocks in the synthesis of highly effective asymmetric catalysts.

| Ligand Class | Potential Metal Complex | Potential Application in Asymmetric Catalysis |

| Chiral P,N-Ligands | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation, hydrosilylation. nih.govub.edu |

| Chiral Diamine Ligands | Rhodium, Ruthenium | Asymmetric transfer hydrogenation of ketones and imines. mdpi.com |

Integration into Peptide and Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased metabolic stability, improved oral bioavailability, and enhanced receptor selectivity. mdpi.com The incorporation of non-natural amino acids and scaffolds that mimic peptide secondary structures is a key strategy in peptidomimetic design.

This compound can be considered a constrained γ-amino acid analogue. The integration of γ-amino acids into peptide backbones has been shown to induce novel secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids. researchgate.net The rigid THF ring of this compound would impart a significant conformational constraint on the peptide backbone, potentially forcing it to adopt a specific, well-defined conformation. This can be a powerful tool for probing peptide-receptor interactions and for designing peptidomimetics with specific structural features.

The use of γ-substituted-N-acylated-N-aminoethyl amino acid peptides (γ-AApeptides) to mimic the structures and functions of natural antimicrobial peptides (AMPs) highlights the potential of γ-amino acid-containing scaffolds in developing new therapeutics. explorationpub.com These peptidomimetics can exhibit potent antimicrobial activity and enhanced stability compared to their natural counterparts. explorationpub.com The incorporation of a this compound moiety into a peptide or peptidomimetic scaffold could be used to create unique three-dimensional structures with potential applications in various therapeutic areas.

| Peptidomimetic Approach | Structural Role of this compound | Potential Therapeutic Application |

| Constrained γ-Amino Acid | Induces specific turns or helical structures in the peptide backbone. researchgate.net | Modulation of protein-protein interactions, enzyme inhibition. |

| Scaffold for Side Chain Display | The THF ring serves as a rigid platform to orient pharmacophoric groups in a defined spatial arrangement. | Receptor agonists or antagonists, antimicrobial agents. explorationpub.com |

Computational and Theoretical Investigations of 3 Aminotetrahydrofuran

Conformational Analysis and Stereoelectronic Effects on Structure and Reactivity

The conformational landscape of the 3-aminotetrahydrofuran (B1273345) ring is a critical determinant of its chemical behavior and biological activity. The five-membered tetrahydrofuran (B95107) (THF) ring is not planar and exists in a continuous series of puckered conformations, primarily envelope and twist forms, that rapidly interconvert in a process known as pseudorotation. The presence of the amino substituent at the 3-position significantly influences the conformational equilibrium of the ring.

Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, are utilized to explore the potential energy surface of this compound and identify its most stable conformers. These calculations consider the torsional and bond angles within the ring and the orientation of the amino group. The relative energies of different conformers are determined by a combination of steric and stereoelectronic effects.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the preferred conformation and reactivity of this compound. nih.govwikipedia.org One of the most significant stereoelectronic interactions is hyperconjugation, which involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. nih.gov In the case of this compound, key hyperconjugative interactions include:

nN → σ*C-O : The interaction between the lone pair of the nitrogen atom and the anti-bonding orbital of the adjacent C-O bond.

nO → σ*C-N : The interaction between the lone pair of the oxygen atom and the anti-bonding orbital of the C-N bond.

σC-H → σ*C-O/C-N : Interactions involving the C-H bonds of the ring.

The interplay of these stereoelectronic effects, along with classical steric hindrance, determines the most stable conformations of this compound and its derivatives. Understanding these conformational preferences is essential for predicting the molecule's reactivity in chemical synthesis and its binding affinity to biological targets. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of reactions involving this compound and for analyzing the structures and energies of transition states. nih.govresearchgate.net These computational methods, particularly Density Functional Theory (DFT), provide detailed insights into reaction pathways that may be difficult to probe experimentally. nih.gov

For any given reaction, quantum chemical calculations can be used to map out the potential energy surface, identifying the reactants, products, intermediates, and transition states. This allows for a step-by-step understanding of the reaction mechanism. For example, in the case of nucleophilic substitution reactions at the amino group or reactions involving the tetrahydrofuran ring, calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

A key aspect of these investigations is the location and characterization of transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov By analyzing the geometry of the transition state, researchers can understand the bonding changes that occur during the reaction. The energy of the transition state determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate. creative-quantum.eu

Quantum chemical calculations can also be used to study the role of catalysts, solvents, and substituents on the reaction mechanism and kinetics. For instance, the effect of different solvents on the stability of charged intermediates and transition states can be modeled using implicit or explicit solvent models. This allows for a more accurate prediction of reaction outcomes under different experimental conditions.

Furthermore, these calculations can predict the stereochemical outcome of reactions involving chiral derivatives of this compound. By comparing the activation energies of pathways leading to different stereoisomers, the preferred reaction pathway and the expected enantiomeric or diastereomeric excess can be determined.

Molecular Modeling and Docking Simulations for Scaffold-Protein Interactions

The this compound scaffold is a common motif in many biologically active molecules and serves as a valuable building block in drug discovery. google.com Molecular modeling and docking simulations are powerful computational techniques used to investigate how molecules containing this scaffold interact with protein targets. nih.govnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov In the context of this compound-based compounds, docking simulations can be used to:

Identify potential binding modes: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site to identify the most favorable interactions.

Predict binding affinity: Scoring functions are used to estimate the binding free energy of the ligand-protein complex, providing a prediction of the ligand's potency.

Elucidate key interactions: Docking results can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. This information is crucial for understanding the basis of molecular recognition. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the scaffold-protein interaction. semanticscholar.org Starting from a docked pose, an MD simulation calculates the movement of atoms in the system over time by solving Newton's equations of motion. These simulations can:

Assess the stability of the binding pose: MD simulations can determine whether the binding mode predicted by docking is stable over time.

Reveal conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events, providing a more realistic representation of the binding process.

Calculate binding free energies: More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to obtain more accurate estimates of binding affinities.

These computational approaches are instrumental in the rational design of novel inhibitors and therapeutic agents based on the this compound scaffold. By understanding the molecular basis of interaction with their protein targets, medicinal chemists can design modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govchemrxiv.org

Prediction of Spectroscopic Signatures for Stereochemical Assignment (e.g., VCD, ECD)

The stereochemistry of this compound and its derivatives is a critical aspect of their chemical and biological properties. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for the unambiguous assignment of the absolute configuration of chiral molecules. unipi.itnih.gov The prediction of VCD and ECD spectra using quantum chemical calculations is an essential part of this process. dntb.gov.uanih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgru.nl The experimental VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. To assign the absolute configuration, the experimental spectrum is compared to the theoretical spectra calculated for both enantiomers. researchgate.net The process typically involves:

Conformational search: Identifying all low-energy conformers of the molecule.

DFT calculations: For each conformer, the vibrational frequencies and the corresponding IR and VCD intensities are calculated using Density Functional Theory (DFT).

Spectral averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical spectrum for each enantiomer.

Comparison: The theoretical spectra of the (R)- and (S)-enantiomers are compared with the experimental spectrum. A good match allows for the confident assignment of the absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov Similar to VCD, the experimental ECD spectrum is compared to the theoretically predicted spectra for the different enantiomers. The computational protocol involves:

Conformational analysis: As with VCD, identifying the relevant conformers is the first step.

Time-Dependent DFT (TD-DFT) calculations: The excitation energies and rotational strengths for the electronic transitions are calculated for each conformer using TD-DFT.

Spectral simulation: The calculated transitions are convoluted with a Gaussian or Lorentzian function to generate the theoretical ECD spectrum.

Comparison and assignment: The simulated spectra are compared with the experimental spectrum to determine the absolute configuration. nih.gov

These computational approaches provide a reliable and non-destructive method for the stereochemical assignment of molecules containing the this compound core, which is crucial for understanding their structure-activity relationships.

In Silico Approaches for Scaffold Design and Diversity Analysis

The this compound moiety serves as a valuable scaffold in medicinal chemistry. In silico approaches play a pivotal role in the design of novel compounds based on this scaffold and in the analysis of the chemical diversity of compound libraries. nih.govwiley-vch.de

Scaffold-Based Drug Design involves using a known molecular framework, such as this compound, as a starting point for the design of new molecules with desired biological activities. nih.govrsc.org In silico techniques used in this process include:

Virtual screening: Large virtual libraries of compounds containing the this compound scaffold can be screened against a biological target using molecular docking to identify potential hits.

Fragment-based design: The this compound core can be used as a fragment, and computational methods can be employed to grow or link other fragments to it to create more potent and selective ligands. rsc.org

Pharmacophore modeling: A pharmacophore model can be developed based on the known active compounds containing the this compound scaffold. This model can then be used to search for other molecules with a similar arrangement of key features.

Scaffold Diversity Analysis is the process of quantifying the diversity of molecular scaffolds within a compound collection. biorxiv.orgnih.gov This is important for ensuring that a compound library covers a wide range of chemical space, thereby increasing the chances of finding hits in a screening campaign. In silico methods for scaffold diversity analysis include:

Scaffold enumeration: Algorithms are used to extract the molecular scaffolds from a set of compounds.

Diversity metrics: Various metrics, such as the number of unique scaffolds, scaffold frequency, and scaffold-based similarity, are used to quantify the diversity of the collection.

Chemical space visualization: Techniques like principal component analysis (PCA) can be used to visualize the distribution of scaffolds in chemical space, allowing for a comparison of the diversity of different compound libraries. biorxiv.org

By employing these in silico approaches, medicinal chemists can rationally design new molecules based on the this compound scaffold and ensure that their compound collections are diverse and well-suited for drug discovery. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization of 3 Aminotetrahydrofuran and Its Derivatives

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination (e.g., HPLC, GC)

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers and diastereomers of 3-aminotetrahydrofuran (B1273345) and its derivatives, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). heraldopenaccess.usnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for this purpose.

The separation mechanism relies on the differential interaction of the chiral analytes with a chiral stationary phase (CSP). youtube.com These CSPs create a transient diastereomeric association with the enantiomers of the analyte, leading to different retention times and enabling their separation. Common CSPs for the separation of amines include those based on cyclodextrins, crown ethers, and polysaccharide derivatives (e.g., cellulose (B213188) and amylose (B160209) carbamates). nih.govamericanpharmaceuticalreview.comnih.gov

For GC analysis of chiral amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. The amino group can be acylated or converted to a carbamate (B1207046) prior to analysis. The choice of the derivatizing agent and the GC column is critical for achieving optimal separation.

In HPLC, both normal-phase and reversed-phase modes can be employed for chiral separations. The selection of the mobile phase is crucial and is optimized to maximize the resolution between the enantiomers. For instance, in the analysis of a benzoyl derivative of (S)-3-aminotetrahydrofuran, a Chiralpak AD-H column was successfully used to determine the enantiomeric excess. chemicalbook.com

The determination of enantiomeric excess is a critical quality control parameter in the synthesis of enantiomerically pure compounds. nih.gov

Table 6.1.1: Representative Chiral HPLC Conditions for the Analysis of a this compound Derivative

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Analyte | Benzoyl derivative of (S)-3-aminotetrahydrofuran |

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural and stereochemical elucidation of this compound and its derivatives. One-dimensional (1D) NMR experiments such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the individual atoms, while two-dimensional (2D) NMR experiments are employed to determine the connectivity and spatial relationships between atoms. researchgate.net

The chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the stereochemistry of the molecule. For instance, the relative stereochemistry of substituents on the tetrahydrofuran (B95107) ring can often be determined by analyzing the coupling constants between adjacent protons.

For (S)-3-aminotetrahydrofuran hydrochloride, the ¹H and ¹³C NMR spectra have been reported. chemicalbook.com The proton spectrum shows complex multiplets for the ring protons, while the carbon spectrum displays distinct signals for each of the four carbon atoms in the ring.

Table 6.2.1: ¹H and ¹³C NMR Data for (S)-3-Aminotetrahydrofuran Hydrochloride in CDCl₃ chemicalbook.com

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

| ¹H | 3.80-4.11 | m, 5H |

| 2.37-2.50 | m, 1H | |

| 2.01-2.09 | m, 1H | |

| ¹³C | 70.49 | C5 |

| 66.82 | C2 | |

| 51.21 | C3 | |

| 30.01 | C4 |

To further probe the three-dimensional structure, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for the assignment of relative stereochemistry. nih.gov For example, a NOESY experiment can distinguish between cis and trans isomers by identifying which protons are on the same face of the tetrahydrofuran ring.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for the determination of the absolute and relative stereochemistry of chiral molecules, provided that a suitable single crystal can be obtained. purechemistry.orgnih.gov This technique provides a precise three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high accuracy. sci-hub.se

The determination of the absolute configuration of a chiral molecule is possible through the anomalous dispersion effect, which is more pronounced for heavier atoms. researchgate.net For molecules containing only light atoms, derivatization with a reagent containing a heavy atom may be necessary to confidently determine the absolute stereochemistry.

Table 6.3.1: Representative X-ray Powder Diffraction Data for a Derivative of this compound google.com

| Angle (2Θ [°]) | d-spacing [Å] |

| 5.49 | 16.08 |

| 10.98 | 8.05 |

| 15.22 | 5.82 |

| 16.51 | 5.36 |

| 18.23 | 4.86 |

| 22.06 | 4.03 |

| 23.82 | 3.73 |

The Flack parameter, derived from the X-ray diffraction data of a non-centrosymmetric crystal, is a critical value used to determine the absolute configuration of the crystallized enantiomer. nih.gov A value close to zero for the Flack parameter indicates a high probability that the assigned absolute configuration is correct.

Mass Spectrometry Techniques for Structural Confirmation of Complex Derivatives

Mass spectrometry (MS) is a vital analytical technique for the structural confirmation of this compound and its complex derivatives. It provides information about the molecular weight and elemental composition of a molecule and can be used to elucidate its structure through fragmentation analysis.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the analyte molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of a compound.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For derivatives of this compound, the fragmentation patterns would be expected to show characteristic losses corresponding to the substituents on the amino group and the tetrahydrofuran ring.

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.gov These techniques are widely used for the analysis of complex mixtures and for the identification and quantification of impurities and degradation products in pharmaceutical samples. shimadzu.comsciex.com

Table 6.4.1: Hypothetical Fragmentation Pattern of an N-Acyl this compound Derivative in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Fragment |

| [M+H]⁺ | [M+H - RCO]⁺ | Acyl group | This compound moiety |

| [M+H]⁺ | [C₄H₈NO]⁺ | R-C=O and H₂ | Protonated this compound |

| [C₄H₈NO]⁺ | [C₄H₆N]⁺ | H₂O | Dehydrated aminotetrahydrofuran fragment |

Application of Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

In-situ spectroscopic techniques, particularly Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy and NMR spectroscopy, are powerful tools for real-time monitoring of chemical reactions and for gaining insights into reaction mechanisms. xjtu.edu.cnatomfair.com These techniques allow for the tracking of the concentrations of reactants, intermediates, and products as a function of time, providing valuable kinetic data. researchgate.netrsc.orgresearchgate.net

ATR-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. researchgate.net An ATR probe is immersed directly into the reaction mixture, and the IR spectrum is recorded at regular intervals. The changes in the intensities of characteristic vibrational bands corresponding to specific functional groups can be used to follow the progress of the reaction. For example, in a reaction involving the acylation of this compound, the disappearance of the N-H stretching bands of the starting material and the appearance of the amide carbonyl stretching band of the product could be monitored.

NMR spectroscopy can also be used for reaction monitoring, especially for slower reactions. chemrxiv.org A small aliquot of the reaction mixture can be periodically withdrawn and analyzed, or the reaction can be carried out directly in an NMR tube. The changes in the integrals of the signals corresponding to the reactants and products in the ¹H NMR spectrum can be used to determine the reaction kinetics.

These in-situ techniques provide a wealth of data that can be used to optimize reaction conditions, identify reaction intermediates, and elucidate reaction mechanisms. researchgate.net

Table 6.5.1: Characteristic IR Frequencies for Monitoring a Reaction of this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Primary Amine (reactant) | N-H stretch | 3400-3250 |

| Amide (product) | C=O stretch | 1680-1630 |

| Ether (constant) | C-O stretch | 1150-1085 |

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enantioselective Synthesis

The development of efficient and highly selective catalytic systems is paramount for the synthesis of enantiomerically pure 3-aminotetrahydrofuran (B1273345) derivatives, which are often crucial for their biological activity. Future research is focused on several promising areas.

One major avenue is the advancement of metal-catalyzed asymmetric reactions. Rhodium-based catalysts, for instance, have been effectively used in the enantioselective reductive cyclization of 1,6-enynes to produce substituted tetrahydrofurans with high enantioselectivity. nih.gov Similarly, palladium-catalyzed methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Future work will likely involve the design of novel chiral ligands for these and other transition metals (e.g., iridium, ruthenium) to improve enantiomeric excess, broaden substrate scope, and enhance catalytic turnover numbers. whiterose.ac.uk

Organocatalysis represents another burgeoning field for the enantioselective synthesis of chiral amines and heterocycles. whiterose.ac.uk Proline-based organocatalysts, for example, have been successfully employed in asymmetric aldol reactions, which can be a key step in the synthesis of complex molecules. nih.gov The development of new chiral Brønsted acids and hydrogen-bond donors, such as 3,5-bis(pentafluorosulfanyl)phenylthioureas, is expected to provide powerful tools for the enantioselective synthesis of 2-pyrazolines and other nitrogen-containing heterocycles, with potential applications to this compound synthesis. nih.gov